molecular formula C8H12N6O3 B11868320 9-((2-Hydroxyethoxy)methyl)-8-aminoguanine CAS No. 91898-00-9

9-((2-Hydroxyethoxy)methyl)-8-aminoguanine

Cat. No.: B11868320
CAS No.: 91898-00-9
M. Wt: 240.22 g/mol
InChI Key: IHTYDYPDLDLGCD-UHFFFAOYSA-N
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Description

9-((2-Hydroxyethoxy)methyl)-8-aminoguanine is a synthetic compound that belongs to the class of guanine nucleoside analogues It is structurally related to acyclovir, a well-known antiviral drug

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-aminoguanine typically involves the alkylation of guanine derivatives. One common method starts with N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide, which undergoes an acid-catalyzed phase transfer catalysis (PTC) process to produce selective alkylation at the 9 position of the guanine ring . Another method involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine, followed by neutralization with an acid and filtration .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phase transfer catalysis and hydrolysis with monoethanolamine are common techniques employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9-((2-Hydroxyethoxy)methyl)-8-aminoguanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the guanine ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can yield a variety of functionalized guanine derivatives .

Scientific Research Applications

9-((2-Hydroxyethoxy)methyl)-8-aminoguanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-8-aminoguanine involves its incorporation into viral DNA, leading to the inhibition of viral DNA synthesis. This compound targets viral DNA polymerase, preventing the replication of viral genetic material. The molecular pathways involved include the activation of the compound by viral thymidine kinase, followed by its incorporation into the growing DNA chain, resulting in chain termination .

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral drug with a similar structure and mechanism of action.

    Valaciclovir: The L-valine ester of acyclovir, used to treat herpes infections.

    Ganciclovir: Another guanine nucleoside analogue with antiviral properties.

Uniqueness

9-((2-Hydroxyethoxy)methyl)-8-aminoguanine is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and antiviral activity compared to other guanine analogues.

Properties

CAS No.

91898-00-9

Molecular Formula

C8H12N6O3

Molecular Weight

240.22 g/mol

IUPAC Name

2,8-diamino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one

InChI

InChI=1S/C8H12N6O3/c9-7-12-5-4(6(16)13-7)11-8(10)14(5)3-17-2-1-15/h15H,1-3H2,(H2,10,11)(H3,9,12,13,16)

InChI Key

IHTYDYPDLDLGCD-UHFFFAOYSA-N

Canonical SMILES

C(COCN1C2=C(C(=O)NC(=N2)N)N=C1N)O

Origin of Product

United States

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